Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Overview
Description
The compound “Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product was obtained with a yield of 84% .Molecular Structure Analysis
The dihydropyrimidine ring in the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The compound was synthesized using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This was followed by the Huisgen 1,3-dipolar cycloaddition .Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate has been synthesized using the Biginelli reaction as a key step. This compound, identified by the laboratory code LaSOM® 293 , belongs to the class of 3,4-dihydropyrimidinones (DHPMs). DHPMs exhibit a wide spectrum of biological activities . Researchers have explored their potential as anticancer agents, and compounds like LaSOM® 293 may play a role in inhibiting kinesin-5, a protein involved in mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Organic Synthesis and Heterocyclic Chemistry
The synthesis of LaSOM® 293 involves a convergent four-step route, including the Huisgen 1,3-dipolar cycloaddition. The Biginelli reaction, which combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), serves as the cornerstone for constructing this heterocyclic scaffold. Researchers appreciate the simplicity and structural diversity of the Biginelli reaction, making it a powerful tool for creating complex molecules from basic building blocks .
Triazole-Containing Compounds
LaSOM® 293 contains a triazole moiety (1,2,3-triazol-4-yl). Triazoles are versatile heterocycles with diverse applications, including medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ease of functionalization make them valuable for designing novel compounds .
Pharmacological Studies
While LaSOM® 293’s specific pharmacological effects require further investigation, its structural features suggest potential bioactivity. Researchers may explore its interactions with biological targets, receptor binding, and cellular pathways. Understanding these aspects could lead to the development of targeted therapies or drug candidates .
Computational Chemistry and Molecular Modeling
Researchers can employ computational methods to study the electronic structure, energetics, and reactivity of LaSOM® 293. Quantum mechanical calculations, molecular dynamics simulations, and docking studies can provide insights into its behavior in biological environments and guide further experimental work .
Materials Science and Functional Materials
Beyond its biological applications, LaSOM® 293’s unique structure may inspire materials scientists. By modifying its substituents or incorporating it into polymer matrices, researchers could explore its potential as a functional material—for example, in sensors, catalysts, or optoelectronic devices .
properties
IUPAC Name |
ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4/c1-3-27-19(26)11-14-10-16-17(8-12(2)9-18(16)25)24(14)13-4-6-15(7-5-13)28-20(21,22)23/h4-7,10,12H,3,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKABDFQQBHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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